N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
Description
N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-4-8-16(9-5-14)18-22-20(19(26-18)21-12-13-25-3)27(23,24)17-10-6-15(2)7-11-17/h4-11,21H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMGOAUEGYRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the oxazole ring using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include sulfides or thiols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE: can be compared with other oxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-Methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine, commonly referred to as D206-0178, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C20H22N2O5S3
- Molecular Weight : 466.6 g/mol
- LogP : 4.388 (indicating high lipophilicity)
- Water Solubility : LogSw = -4.23 (poorly soluble in water)
D206-0178 exhibits biological activity primarily through the inhibition of specific enzymes and interaction with cellular pathways. The compound is part of screening libraries targeting protein arginine methyltransferases, which are crucial in regulating gene expression and protein function.
Antitumor Activity
In vitro studies have demonstrated that D206-0178 possesses significant antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : A study conducted on several tumor cell lines indicated that D206-0178 exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound showed a GI50 (the concentration required to inhibit cell growth by 50%) value lower than 10 µM across multiple assays, indicating potent antitumor activity.
Antimicrobial Activity
D206-0178 has also been evaluated for its antimicrobial properties. Preliminary tests suggest it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
- Research Findings : In a comparative study with known antibiotics, D206-0178 demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) suggesting potential as a new antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure of D206-0178 plays a critical role in its biological activity. The presence of the methoxyethyl group and the sulfonyl moiety contributes to its lipophilicity and binding affinity to target proteins.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxyethyl Group | Enhances solubility and membrane permeability |
| Sulfonyl Moiety | Increases binding affinity to target enzymes |
| Aromatic Rings | Contributes to π-stacking interactions with biomolecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
